N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-1-methyl-1H-pyrazole-5-carboxamide
Description
This compound features a complex tricyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7-triene) with a conjugated 11E-ethylidene group and a 1-methyl-pyrazole-5-carboxamide substituent. The tricyclic system integrates oxygen, sulfur, and nitrogen heteroatoms, which contribute to its electronic and steric properties. The pyrazole carboxamide moiety likely enhances binding specificity, as seen in bioactive pyrazole derivatives .
Properties
IUPAC Name |
N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-3-19-10-6-11-12(22-8-21-11)7-13(10)23-15(19)17-14(20)9-4-5-16-18(9)2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWFCSMVCCBZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=NN4C)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological mechanisms, and research findings regarding its activity against various biological targets.
Chemical Structure and Properties
This compound features a unique tricyclic structure with multiple heteroatoms, which may contribute to its biological properties. The presence of functional groups such as the pyrazole and carboxamide moieties enhances its potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For instance, research has demonstrated that similar pyrazole derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and CEM (leukemia) cells. Mechanistic studies suggest that these compounds may disrupt cell cycle progression and activate apoptotic pathways .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Binding : It may bind to receptors that modulate cell signaling pathways critical for cell proliferation and survival.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, leading to disruptions in replication and transcription processes.
Study 1: Antimicrobial Evaluation
A study conducted on a series of related compounds showed that those with structural similarities to N-[...] exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range.
Study 2: Anticancer Efficacy
In a comparative study involving various pyrazole derivatives, it was found that N-[...] significantly reduced cell viability in MCF7 cells by inducing apoptosis via the intrinsic pathway. Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptotic cell death .
Research Findings Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Core Structure Variations
- Heteroatom Arrangement : The target compound’s 4,6-dioxa-10-thia-12-azatricyclo core distinguishes it from simpler tricyclic systems (e.g., 4-azatetracyclo in ). The sulfur atom at position 10 may enhance lipophilicity and π-π stacking compared to oxygen/nitrogen analogs .
- Similar rigidity is observed in 4-azatetracyclo derivatives, which showed inhibitory activity against 11β-HSD1 .
Substituent Effects
- Pyrazole Carboxamide vs. Acyl Groups: The 1-methyl-pyrazole-5-carboxamide group in the target compound differs from acylated analogs (e.g., tert-butyl or thien-2-yl carbonyl in ). Pyrazole derivatives are known for hydrogen-bonding capabilities, which could influence binding affinity .
- Ethylidene vs. Saturated Linkers : The 11E-ethylidene group introduces conjugation and planar geometry, contrasting with saturated linkages in compounds like . This may affect electronic delocalization and interaction with hydrophobic pockets.
Analytical and Computational Insights
- Molecular Networking and Bioactivity Clustering : Evidence highlights that compounds with related fragmentation patterns (e.g., cosine scores >0.8 in MS/MS) or bioactivity profiles often share structural motifs. The target compound’s pyrazole group may cluster it with kinase inhibitors or anti-inflammatory agents.
- QSAR Predictions : As per , the compound’s similarity to tricyclic inhibitors could enable QSAR modeling to predict ADMET properties or binding modes, leveraging datasets from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
